Sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate
Description
Sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a 2-methyl-1,3-oxazol-4-yl group at the 6-position and a sodium carboxylate group at the 2-position. The sodium carboxylate moiety enhances aqueous solubility, making it suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.Na/c1-6-11-9(5-15-6)7-3-2-4-8(12-7)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHQYHPTYTZRQL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=NC(=CC=C2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound that has gained attention due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, antiviral activities, and its mechanisms of action based on various studies.
- Molecular Formula : C10H7N2NaO
- Molecular Weight : 196.16 g/mol
- Structure : The compound features a pyridine ring substituted with a carboxylate group and an oxazole moiety, which is critical for its biological activity.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes and interference with metabolic pathways .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The antifungal mechanism may involve the disruption of fungal cell wall synthesis or function .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound. It has been evaluated for its efficacy against viruses such as HSV-1 (Herpes Simplex Virus).
In vitro tests revealed that the compound acts as a neuraminidase inhibitor with an IC50 value of approximately 50 μM against certain viral strains . The introduction of the oxazole group enhances the compound's ability to inhibit viral replication.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the oxazole and pyridine rings allows the compound to integrate into bacterial and fungal membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways essential for bacterial and fungal survival.
- Immune Modulation : Studies suggest that this compound may modulate immune responses, enhancing host defense mechanisms against infections .
Case Studies
A notable study involved administering this compound in animal models to evaluate its therapeutic potential in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load compared to controls, highlighting its potential as an alternative treatment option in antibiotic-resistant scenarios .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl Pyrrolo-Pyridine Carboxylates
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and its 5-chloro derivative (9b) share a pyridine backbone but differ in substituents and functional groups. These compounds feature ester groups (ethyl carboxylates) instead of the sodium carboxylate, reducing their polarity and aqueous solubility compared to the sodium salt.
Sodium Imidazo-Pyridine Carboxylate
Sodium imidazo[1,2-a]pyridine-2-carboxylate 0.5 hydrate () replaces the oxazole ring with an imidazo-pyridine system. This structural variation alters electronic properties and hydrogen-bonding capacity, which could influence receptor binding or crystallization behavior. The hydrate form indicates hygroscopicity, a consideration for storage and handling that may also apply to the oxazole-containing sodium compound .
mGluR5 Antagonists (SIB-1757 and SIB-1893)
SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) and SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) are pyridine derivatives with noncompetitive mGluR5 antagonism (IC50 values: 0.37 µM and 0.29 µM, respectively) . While these compounds lack the oxazole and carboxylate groups, their pyridine cores highlight the scaffold’s versatility in drug design. The sodium compound’s oxazole group may confer distinct steric or electronic effects compared to the phenylazo or styryl substituents in SIB analogs.
Physicochemical Properties
Notes:
- The sodium carboxylate group in the target compound and the imidazo-pyridine analog enhances solubility compared to neutral esters or hydrophobic substituents (e.g., phenylazo).
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate, and what intermediates are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via a multi-step route starting with functionalization of pyridine-2-carboxylic acid. Key intermediates include 6-bromo-pyridine-2-carboxylate derivatives, followed by Suzuki-Miyaura coupling with 2-methyl-1,3-oxazol-4-yl boronic acid. Cyclization reactions (e.g., using HATU/DIPEA for amide bond formation) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR (DMSO-d, 400 MHz) ensure product integrity. Yield optimization requires strict control of reaction temperature (60–80°C) and inert atmospheres .
Q. How can the solubility and stability of this compound be evaluated under varying experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in polar (water, DMSO) and non-polar solvents (ethyl acetate) using UV-Vis spectroscopy (λ = 254–280 nm). Stability studies require HPLC analysis (C18 column, acetonitrile/water gradient) under different pH (2–12), temperatures (4°C, 25°C, 37°C), and light exposure. Sodium counterions enhance aqueous solubility, while the oxazole ring may confer hydrolytic instability at extreme pH .
Q. What spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodological Answer : High-resolution mass spectrometry (HRMS, ESI+) confirms molecular weight. X-ray crystallography (using SHELXL for refinement) resolves the 3D structure, with ORTEP-3 generating thermal ellipsoid plots. -NMR identifies carboxylate and oxazole carbons (δ = 165–170 ppm and 140–150 ppm, respectively). IR spectroscopy verifies C=O (1690–1710 cm) and C=N (1600–1650 cm) stretches .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of the oxazole-pyridine scaffold?
- Methodological Answer : Density Functional Theory (DFT, B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify regions prone to hydrogen bonding. Solvent effects (PCM model) and transition-state analysis (IRC) elucidate reaction mechanisms, such as nucleophilic substitution at the pyridine ring .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, serum concentration). Validate results via orthogonal assays:
- In vitro : Compare IC values in MTT (mitochondrial activity) vs. ATP-lite (proliferation) assays.
- Target engagement : Use SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., kinases).
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess reproducibility .
Q. How does the 2-methyl-oxazole substituent influence structure-activity relationships (SAR) compared to triazole or thiazole analogs?
- Methodological Answer : Replace the oxazole with triazole () or thiazole ( ) to assess SAR. Key metrics:
- Lipophilicity : LogP values (HPLC) correlate with membrane permeability.
- Bioactivity : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays.
- Thermodynamics : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences. Oxazole’s electron-rich ring may enhance π-π stacking vs. triazole’s hydrogen-bonding capacity .
Q. What crystallographic software (e.g., SHELX) is optimal for refining high-resolution structures of sodium-carboxylate complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
